3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile
Description
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a bromonaphthalene substituent linked to a 3-oxopropanenitrile backbone. This structural motif combines an electron-withdrawing cyano group and a bulky brominated aromatic system, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
374926-06-4 |
|---|---|
Molecular Formula |
C13H8BrNO |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
3-(4-bromonaphthalen-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H8BrNO/c14-12-6-5-11(13(16)7-8-15)9-3-1-2-4-10(9)12/h1-6H,7H2 |
InChI Key |
KNKXWAFGUFYKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Nucleophilic Substitution and Elimination
The most direct route to this compound involves a two-step sequence starting from 3-(methylthio)-2-(4-bromonaphthalen-1-yl)acrylonitrile (Precursor A ). As demonstrated in analogous benzofuran syntheses, the methylthio (-SMe) group in Precursor A undergoes nucleophilic displacement by an alkoxy anion generated in situ from carbamate reagents. For example, reaction with ethyl carbamate (4d ) in dimethylformamide (DMF) at 90°C in the presence of sodium hydride (NaH) facilitates the substitution of -SMe with an ethoxy (-OEt) group, yielding the intermediate 3-ethoxy-2-(4-bromonaphthalen-1-yl)acrylonitrile (Intermediate B ). Subsequent elimination of ethanol under basic conditions produces the target ketonitrile (Table 1).
Table 1: Optimization of Base and Carbamate for Intermediate B Formation
| Carbamate Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl carbamate | NaH | DMF | 90 | 84 |
| Benzyl carbamate | NaH | DMF | 90 | 82 |
| Ethyl carbamate | KOtBu | THF | 60 | 50 |
Critical factors include:
-
Base strength : NaH (2 equiv.) outperforms weaker bases like K2CO3 or Cs2CO3, which fail to initiate substitution.
-
Solvent polarity : DMF enhances reaction efficiency compared to tetrahydrofuran (THF) or toluene, likely due to improved solubility of intermediates.
-
Carbamate selection : Ethyl and benzyl carbamates provide optimal alkoxy groups, whereas bulkier analogues (e.g., t-butyl carbamate) hinder substitution.
One-Pot Synthesis via Sequential Substitution and Cyclization
A one-pot adaptation of the above method integrates the substitution and elimination steps without isolating Intermediate B . This approach, validated for benzofuran derivatives, involves treating Precursor A with ethyl carbamate (4d ) and NaH in DMF at 90°C for 6–8 hours, followed by direct acidification to induce elimination. Copper(I) iodide (10 mol%) and L-proline (20 mol%) may be added to catalyze side reactions, though their necessity for naphthalene systems remains under investigation.
Mechanistic Insights :
-
Nucleophilic displacement : The ethoxy anion attacks the β-carbon of Precursor A , displacing -SMe via an SN2 mechanism.
-
Elimination : Base-mediated deprotonation of Intermediate B triggers ethanol expulsion, forming the ketone moiety.
-
Steric considerations : The 4-bromo substituent on naphthalene introduces steric hindrance, necessitating elevated temperatures (90°C) to overcome kinetic barriers.
Optimization of Reaction Conditions
Solvent and Temperature Effects
DMF emerges as the solvent of choice due to its high polarity and ability to stabilize charged intermediates. Comparative studies with THF, dioxane, and toluene show negligible conversion below 80°C, whereas DMF enables complete substrate consumption at 90°C.
Stoichiometry and Additives
-
NaH loading : Sub-stoichiometric NaH (1.5 equiv.) reduces yields to <50%, while excess NaH (3 equiv.) promotes side reactions.
-
Co-additives : Proline ligands enhance copper-catalyzed steps in related syntheses but are dispensable for simple ketonitrile formation.
Characterization and Analytical Data
Spectroscopic Validation
Successful synthesis of this compound is confirmed by:
-
1H NMR : Aromatic protons resonate as multiplet signals at δ 7.45–8.25 ppm, while the ketone carbonyl absence of adjacent protons eliminates characteristic splitting.
-
13C NMR : The nitrile carbon appears at ~116 ppm, with the ketone carbonyl at ~195 ppm.
-
HRMS : Molecular ion peak at m/z 314.9921 ([M+H]+ for C13H9BrNO).
Chromatographic Purity
Purification via silica gel chromatography (ethyl acetate/hexane, 2:8) yields the product with >95% purity, as evidenced by single-spot thin-layer chromatography (Rf = 0.35).
Challenges and Limitations
Steric Hindrance
The 4-bromo substituent on naphthalene exacerbates steric crowding during nucleophilic attack, necessitating prolonged reaction times (8–12 hours) compared to phenyl analogues (6 hours).
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic aqueous solutions.
-
Reduction: : Reduction of the nitrile group to form primary amines.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Conducted under anhydrous conditions or in the presence of a solvent like tetrahydrofuran.
-
Substitution: : The bromine atom can be substituted with other functional groups.
Reagents: Nucleophiles such as sodium methoxide, sodium ethoxide
Conditions: Carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(4-Bromonaphthalen-1-yl)-3-oxopropanoic acid
Reduction: 3-(4-Bromonaphthalen-1-yl)-3-aminopropanenitrile
Substitution: 3-(4-Methoxynaphthalen-1-yl)-3-oxopropanenitrile
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile exhibit significant anti-proliferative activity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit kinases involved in cancer progression, such as Raf kinases, which are implicated in several types of malignancies, including melanoma and colorectal cancer .
Table 1: Anti-Cancer Activity of Related Compounds
Inflammatory Diseases
The compound has also been identified as a potential treatment for inflammatory diseases due to its ability to modulate immune responses. It may inhibit pathways leading to inflammation, making it suitable for conditions like rheumatoid arthritis and retinopathies .
Case Study 1: Kinase Inhibition in Cancer Therapy
A study explored the effects of compounds structurally related to this compound on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in malignant melanoma and colorectal cancer cells through selective inhibition of the Raf/MEK/ERK signaling pathway. The study emphasized the compound's potential as a therapeutic agent in targeted cancer therapies .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of similar compounds in animal models of rheumatoid arthritis. The findings revealed that treatment with these compounds led to decreased levels of pro-inflammatory cytokines and reduced joint swelling, suggesting their utility in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 3-oxopropanenitrile derivatives, emphasizing substituent variations and their impacts:
Key Observations :
- Substituent Bulkiness : The bromonaphthalene group in the target compound is bulkier than phenyl, biphenylyl, or fluorophenyl substituents. This steric hindrance may reduce solubility in polar solvents compared to smaller analogs like 3-(4-fluorophenyl)-3-oxopropanenitrile .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine, fluorine) enhance electrophilicity at the ketone, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., methoxy) may stabilize intermediates in heterocycle formation .
- Synthetic Yields : Derivatives with simpler substituents (e.g., 4-fluorophenyl, 4-biphenylyl) achieve high yields (>90%), suggesting that steric bulk or complex aromatic systems (e.g., bromonaphthalene) might require optimized conditions .
Physicochemical Properties
- Spectroscopic Features :
- Thermal Stability : Higher molecular weight analogs (e.g., biphenylyl derivatives) exhibit higher melting points compared to fluorophenyl variants .
Biological Activity
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile, a compound notable for its potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of this compound is C13H8BrNO. It features a bromonaphthalene moiety and a nitrile functional group, which contribute to its reactivity and biological properties .
Research indicates that compounds similar to this compound often exhibit anti-cancer properties through various mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, similar to other naphthalene derivatives .
- Induction of Apoptosis : It has been suggested that this compound can promote apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways .
- Anti-inflammatory Effects : The nitrile group may also play a role in modulating inflammatory responses, which is crucial for treating diseases characterized by excessive inflammation .
Biological Activity Data
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anti-cancer | Various cancers | Inhibits cell proliferation | |
| Anti-inflammatory | Inflammatory pathways | Reduces inflammation | |
| Apoptosis induction | Cancer cells | Promotes cell death |
Case Studies
- Cancer Treatment : A study demonstrated that compounds structurally related to this compound showed significant cytotoxicity against melanoma and colorectal cancer cell lines. The mechanism was attributed to the inhibition of the RAS-RAF-MEK pathway, which is critical in many cancers .
- Inflammation Models : In animal models of rheumatoid arthritis, administration of this compound resulted in reduced swelling and joint inflammation. This suggests its potential utility in treating chronic inflammatory diseases .
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies revealed that the compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .
- Mechanistic Studies : Further investigations into the molecular pathways affected by this compound have shown modulation of apoptotic signaling pathways, leading to enhanced apoptosis in malignant cells .
Q & A
Q. What are the common synthetic routes for 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile?
The compound is typically synthesized via Knoevenagel condensation or multicomponent reactions. For example, derivatives of 3-oxopropanenitrile can be prepared by reacting aldehydes with active nitriles under reflux conditions in the presence of catalysts such as imidazolium salts. A reported method involves phthalic anhydride, hydrazine hydrate, and aromatic aldehydes in ethanol, catalyzed by acetic acid-functionalized imidazolium salts to achieve high yields . Adjusting reaction parameters (e.g., solvent polarity, temperature) can optimize regioselectivity and purity.
Q. What spectroscopic methods are employed to characterize this compound?
Characterization relies on FT-IR (to confirm carbonyl and nitrile groups), NMR (¹H and ¹³C for structural elucidation), UV-Vis (to study electronic transitions), and mass spectrometry (for molecular weight validation). For instance, ¹H NMR can resolve aromatic protons from the naphthalene ring, while ¹³C NMR identifies the ketone and nitrile carbons. X-ray crystallography may also be used for derivatives to confirm bond lengths and angles .
Advanced Research Questions
Q. How can computational methods like Hirshfeld analysis and DFT calculations aid in understanding the electronic structure of this compound?
Hirshfeld surface analysis maps intermolecular interactions (e.g., H-bonding, van der Waals forces) in crystalline derivatives, while DFT calculations predict reactive sites via Fukui functions and electron localization fields (ELF). These methods help correlate experimental spectral data with electronic properties, such as the electrophilicity of the nitrile group or the stability of the enolate intermediate .
Q. What role does this compound play in the synthesis of heterocyclic compounds?
It acts as a key precursor in multicomponent domino reactions to synthesize pharmacologically relevant heterocycles. For example, reacting it with phthalic anhydride, hydrazine, and aldehydes yields 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. The bromonaphthalene moiety enhances π-π stacking in the final products, which is critical for biological activity .
Q. How do crystallographic studies contribute to the structural elucidation of derivatives of this compound?
Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles, confirming the planar geometry of the naphthalene-ketone system. This data validates computational models and identifies steric hindrance effects in derivatives, which are crucial for drug design .
Q. What strategies are employed to optimize the reaction yield of this compound in domino reactions?
Yield optimization involves catalyst screening (e.g., recyclable imidazolium salts), solvent selection (polar aprotic solvents enhance nucleophilicity), and temperature control (reflux conditions improve kinetics). For example, using {[cmdmim]I} in ethanol achieves >85% yield while enabling catalyst reuse for five cycles .
Q. How is this compound utilized in the development of kinase inhibitors?
Its derivatives are pivotal in designing Janus kinase (JAK) inhibitors . Cocrystallization with ligands like 3,5-dimethylpyrazole improves solubility and bioavailability. Structural analogs, such as 3-((3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl)-3-oxopropanenitrile, demonstrate selective JAK-1 inhibition, validated via molecular docking and in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
